![molecular formula C17H22N4O3 B2393278 N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-56-2](/img/structure/B2393278.png)
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Evaluation for Antiulcer Properties : Research on imidazo[1,2-a]pyridines substituted at the 3-position, synthesized for potential antiulcer agents, showed no significant antisecretory activity but demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential application in gastroprotective therapies (Starrett et al., 1989).
Structure-Activity Relationship Studies : Studies on a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities highlighted the potential of these compounds in developing new antiulcer drugs with improved efficacy and specificity (Katsura et al., 1992).
Antiprotozoal Agents Development : Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Mechanistic Studies and Drug Development
- Mechanistic Insights into Drug Action : A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor provides a model for understanding the molecular basis of drug-receptor interactions, which could inform the design of new compounds with specific target affinities (Shim et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mode of Action
It is known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have a wide range of biological activities .
Pharmacokinetics
It is known that similar compounds, such as imidazole, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds, such as 2-(pyridin-3-yl)-1h-benzo[d]imidazoles and 2-(pyridin-3-yl)-3h-imidazo[4,5-b]pyridine derivatives, have been synthesized and shown to have antimicrobial properties .
Action Environment
It is known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was carried out in toluene , suggesting that the reaction environment can play a role in the formation and stability of these compounds.
properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-7-8-24-17-13(3-2-6-18-17)10-19-16(22)12-4-5-14-15(9-12)21-11-20-14/h2-3,6,11-12H,4-5,7-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRRTLZTFLBCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.